molecular formula C13H9NO3 B6386687 3-(3-(Carboxypyridin-2-yl)benzaldehyde CAS No. 566198-36-5

3-(3-(Carboxypyridin-2-yl)benzaldehyde

Cat. No.: B6386687
CAS No.: 566198-36-5
M. Wt: 227.21 g/mol
InChI Key: QPQJABLRUNLXJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Carboxypyridin-2-yl)benzaldehyde) typically involves the reaction of 3-formylbenzoic acid with 2-aminopyridine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation . The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound) may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-(3-(Carboxypyridin-2-yl)benzaldehyde) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(3-(Carboxypyridin-2-yl)benzaldehyde) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-(Carboxypyridin-2-yl)benzaldehyde) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. The presence of both carboxyl and formyl groups allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

  • Pyridine-2-carboxaldehyde (Picolinaldehyde)
  • Pyridine-3-carboxaldehyde (Nicotinaldehyde)
  • Pyridine-4-carboxaldehyde (Isonicotinaldehyde)

Comparison: 3-(3-(Carboxypyridin-2-yl)benzaldehyde) is unique due to the presence of both a carboxyl group on the pyridine ring and a formyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which typically have only one functional group .

Properties

IUPAC Name

2-(3-formylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-3-1-4-10(7-9)12-11(13(16)17)5-2-6-14-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQJABLRUNLXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687022
Record name 2-(3-Formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566198-36-5
Record name 2-(3-Formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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